5-Chloro-2-(chloromethyl)pyrimidine
CAS No.: 944902-28-7
Cat. No.: VC0049195
Molecular Formula: C5H4Cl2N2
Molecular Weight: 163.001
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944902-28-7 |
|---|---|
| Molecular Formula | C5H4Cl2N2 |
| Molecular Weight | 163.001 |
| IUPAC Name | 5-chloro-2-(chloromethyl)pyrimidine |
| Standard InChI | InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 |
| Standard InChI Key | QWCRLUJTUHEVAU-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=N1)CCl)Cl |
Introduction
Chemical Properties and Structure
5-Chloro-2-(chloromethyl)pyrimidine (CAS: 944902-28-7) is characterized by a pyrimidine ring containing two nitrogen atoms, with a chlorine atom at position 5 and a chloromethyl group at position 2. The compound has the molecular formula C₅H₄Cl₂N₂ and exhibits specific physicochemical properties that make it useful for various synthetic applications.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 5-Chloro-2-(chloromethyl)pyrimidine:
| Property | Value |
|---|---|
| CAS Number | 944902-28-7 |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00500 g/mol |
| Density | 1.411 g/cm³ |
| Boiling Point | 212.232°C at 760 mmHg |
| Flash Point | 102.12°C |
| LogP | 1.86880 |
| PSA (Polar Surface Area) | 25.78000 |
| Index of Refraction | 1.555 |
| Exact Mass | 161.97500 |
| HS Code | 2933599090 |
The compound's moderately high LogP value of 1.86880 indicates a balance between hydrophilic and lipophilic properties, which can influence its absorption and distribution characteristics in biological systems . The relatively low polar surface area (PSA) of 25.78000 suggests potential for membrane permeability, a factor important for potential pharmaceutical applications.
Structural Characteristics
5-Chloro-2-(chloromethyl)pyrimidine contains a pyrimidine ring, which is a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3. The presence of the chlorine atom at position 5 and the chloromethyl group at position 2 creates a reactive molecule with specific chemical behavior. The chloromethyl group serves as an excellent leaving group, making this compound particularly valuable in nucleophilic substitution reactions .
| Symbol | GHS07 |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H332: Harmful if inhaled | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
The compound is categorized under the following hazard classes and categories :
-
Acute Toxicity (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Applications and Uses
Pharmaceutical Synthesis
5-Chloro-2-(chloromethyl)pyrimidine serves as an important building block in pharmaceutical synthesis. Its primary application is as a reagent in the synthesis of fused benzoxazepinones, which function as ion channel modulators . Ion channel modulators play crucial roles in the treatment of various neurological and cardiovascular disorders.
The reactive chloromethyl group provides a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the attachment of various functional groups to create compounds with desired biological activities.
Chemical Intermediate
As a chemical intermediate, 5-Chloro-2-(chloromethyl)pyrimidine contributes to the development of complex molecules with specific structural features. The pyrimidine ring is a fundamental component in many biologically active compounds, including nucleic acids, vitamins, and pharmaceuticals. The presence of the chloromethyl group enables selective modification at the 2-position, facilitating the creation of diverse chemical libraries for drug discovery and development .
Synthetic Approaches
-
Starting with appropriately substituted pyrimidine derivatives
-
Introducing the chloromethyl group through chlorination of a methyl-substituted precursor
-
Optimizing reaction conditions to achieve selective chlorination
Further research and development in synthetic methodologies for this compound would benefit the scientific community, particularly for scale-up and industrial applications.
Research Context and Future Directions
Although specific research involving 5-Chloro-2-(chloromethyl)pyrimidine is limited in the literature, the compound's structural features suggest potential applications in several research areas:
Medicinal Chemistry
The pyrimidine scaffold is present in numerous pharmaceuticals and bioactive compounds. As a functionalized pyrimidine derivative, 5-Chloro-2-(chloromethyl)pyrimidine could serve as a starting point for developing compounds with applications in:
-
Antiviral agents, given the importance of pyrimidine-based compounds in nucleoside analogs
-
Anticancer therapeutics, potentially through mechanisms involving DNA interaction
-
Neurological disorder treatments, particularly through ion channel modulation
Agricultural Chemistry
Halogenated pyrimidines have demonstrated efficacy in agricultural applications. The reactive nature of 5-Chloro-2-(chloromethyl)pyrimidine suggests potential utility in developing:
-
Novel fungicides targeting plant pathogens
-
Herbicides with selective activity
-
Plant growth regulators with specific modes of action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume